molecular formula C21H26N2O2 B5865412 N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide

N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide

Cat. No.: B5865412
M. Wt: 338.4 g/mol
InChI Key: ATGUXWDDEOVBPU-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide is an organic compound that belongs to the class of amides This compound features a benzamide core with a 3,5-dimethylphenyl group and a 2-ethylbutanoyl substituent

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(2-ethylbutanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-5-16(6-2)20(24)22-18-9-7-8-17(13-18)21(25)23-19-11-14(3)10-15(4)12-19/h7-13,16H,5-6H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGUXWDDEOVBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 3,5-dimethylphenylamine with 3-[(2-ethylbutanoyl)amino]benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-3-aminobenzamide: Lacks the 2-ethylbutanoyl substituent.

    N-(3,5-dimethylphenyl)-3-(acetylamino)benzamide: Contains an acetyl group instead of the 2-ethylbutanoyl group.

Uniqueness

N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide is unique due to the presence of the 2-ethylbutanoyl group, which may impart distinct chemical and biological properties compared to its analogs.

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